5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that features a combination of thiazole, oxadiazole, and trifluoromethylphenyl groups. These structural components are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, trifluoromethylbenzene, and methoxyphenyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and antiviral properties.
Oxadiazole derivatives: Used in medicinal chemistry for their diverse biological activities.
Trifluoromethylphenyl compounds: Valued for their stability and bioactivity
Uniqueness
5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is unique due to its combination of these three functional groups, which confer a wide range of biological and chemical properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H14F3N3O2S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H14F3N3O2S/c1-27-15-4-2-3-13(9-15)16-11-29-18(24-16)10-17-25-19(26-28-17)12-5-7-14(8-6-12)20(21,22)23/h2-9,11H,10H2,1H3 |
InChI Key |
RWHDZIJMMUXTIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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